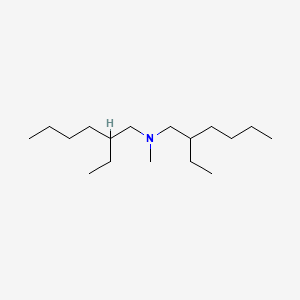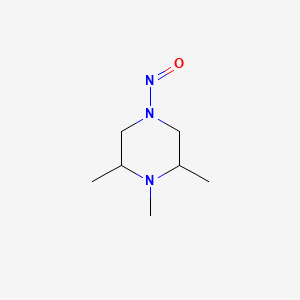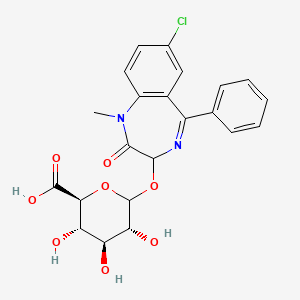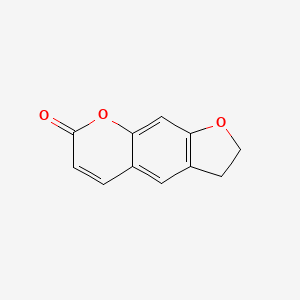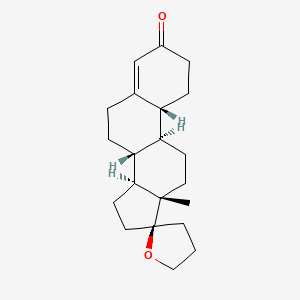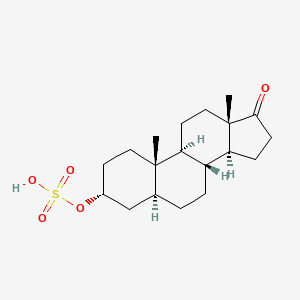
Tetramethylrhodamine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylrhodamine thiocyanate is an organic chloride salt. It has a role as a fluorochrome. It contains a tetramethylrhodamine thiocyanate cation. It derives from a rhodamine 110.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties in Solution
Tetramethylrhodamine iso-thiocyanate (TRITC) has been studied for its conformational and photophysical properties in solution. Using molecular dynamics simulations and time-dependent density functional theory, researchers have explored its potential energy surface, identifying the minimum energy structure in both water and ethanol. This study is significant in understanding the absorbance spectra and electronic structure of TRITC in various solvents, providing insights into its applications in photophysical studies (Barone et al., 2010).
Fluorescence Probes for Biological Investigations
Tetramethylrhodamine (TMR) fluorophore, a derivative of Tetramethylrhodamine thiocyanate, has been developed into specific fluorescence probes for biological applications. These probes can detect hypochlorous acid specifically and have been employed in real-time imaging of phagocytosis in biological samples, showcasing their utility in detailed biological investigations (Kenmoku et al., 2007).
Detection of Cellular Acrolein
Tetramethylrhodamine (TAMRA)-phenyl azide, a compound related to Tetramethylrhodamine thiocyanate, has been used as a chemical probe for detecting intracellular acrolein directly in live cells. This probe has proven effective in identifying high levels of acrolein in various breast cancer cells, providing a potential method for labeling cancerous tissues (Pradipta et al., 2019).
Studying Mitochondrial Function in Cells
Tetramethylrhodamine methyl ester (TMRM), a compound related to Tetramethylrhodamine thiocyanate, has been used in the study of mitochondrial function in living cells. This dye has been particularly effective in labeling mitochondria for imaging purposes, facilitating the investigation of mitochondrial responses and functionality in various cell types (Monteith et al., 2013).
Membrane Translocating Pharmaceuticals
The conjugation of Tetramethylrhodamine thiocyanate with protamine, a positively charged protein, has resulted in the creation of tetramethylrhodamine-labeled protamines. These compounds exhibit efficient membrane translocation and nuclear localization properties, suggesting their potential use in the design of novel pharmaceuticals for targeted delivery within cells (Reynolds et al., 2005).
Determining Membrane Potential in Cells
Tetramethylrhodamine methyl ester (TMRM), related to Tetramethylrhodamine thiocyanate, has been used to measure the electric potential across plasma or mitochondrial membranes in cells. This technique, involving confocal microscopy, has been applied to compare the resting membrane potential in various cell types, demonstrating its utility in cellular electrophysiological studies (Mao & Kisaalita, 2004).
Eigenschaften
CAS-Nummer |
4158-89-8 |
|---|---|
Produktname |
Tetramethylrhodamine thiocyanate |
Molekularformel |
C25H22ClN3O3S |
Molekulargewicht |
480 g/mol |
IUPAC-Name |
[9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H21N3O3S.ClH/c1-27(2)15-5-8-19-22(11-15)31-23-12-16(28(3)4)6-9-20(23)24(19)18-10-7-17(32-14-26)13-21(18)25(29)30;/h5-13H,1-4H3;1H |
InChI-Schlüssel |
JGVWCANSWKRBCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)SC#N)C(=O)O.[Cl-] |
Andere CAS-Nummern |
4158-89-8 |
Synonyme |
Methanaminium, N-(9-(2-carboxy-4-thiocyanatophenyl)-6-(dimethylamino)-3H-xanthen-3-ylidene)-N-methyl-, chloride rhodamine tetramethylisothiocyanate tetramethylrhodamine isothiocyanate TRITC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(8-Methyl-2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethanol](/img/structure/B1212867.png)
![5,11,17,23-Tetrasulfo-25,26,27,28-tetramethoxycalix[4]arene](/img/structure/B1212869.png)

![N-propan-2-yl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B1212872.png)
